(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

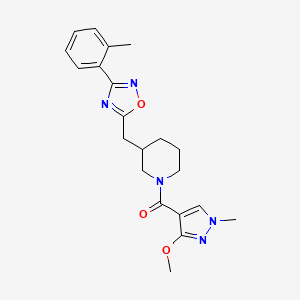

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a structurally complex molecule featuring three key pharmacophores:

- A 1,2,4-oxadiazole ring substituted with an o-tolyl (2-methylphenyl) group, a motif associated with enhanced lipophilicity and π-π stacking interactions in drug-receptor binding .

- A piperidine scaffold linked to a methanone group, a common structural feature in central nervous system (CNS) and kinase-targeting therapeutics due to its conformational flexibility and bioavailability .

This compound’s design aligns with trends in medicinal chemistry for optimizing pharmacokinetic properties while maintaining target engagement.

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-14-7-4-5-9-16(14)19-22-18(29-24-19)11-15-8-6-10-26(12-15)21(27)17-13-25(2)23-20(17)28-3/h4-5,7,9,13,15H,6,8,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMWJCHNOFVTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN(N=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is part of a class of compounds known as degronimers, which are designed for therapeutic applications. These compounds are typically used to target proteins that mediate abnormal cellular proliferation.

Mode of Action

Degronimers generally work by covalently linking a degron to a targeting ligand. The Targeting Ligand is a small molecule that binds to a targeted protein, leading to its degradation.

Biochemical Pathways

The general mechanism involves the degradation of targeted proteins, which can disrupt various cellular processes and pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific protein targeted. By degrading specific proteins, the compound could potentially disrupt cellular processes controlled by these proteins, leading to therapeutic effects.

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic compound that combines pyrazole and oxadiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 396.45 g/mol. The presence of both pyrazole and oxadiazole rings suggests diverse interaction capabilities with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- Inhibition of Kinases : The oxadiazole moiety has been shown to inhibit several kinases involved in cancer cell proliferation.

- Interaction with Nucleic Acids : The compound may bind to DNA or RNA, disrupting essential cellular processes.

- Enzyme Modulation : It can modulate the activity of enzymes such as thymidylate synthase and HDAC, which are crucial in cancer metabolism and progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole structures. For instance:

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often range from 1.8 µM to 10 µM, indicating potent activity .

Other Biological Activities

In addition to anticancer properties, the compound may exhibit:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.

- Anti-inflammatory Effects : The pyrazole component is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 1.8 | |

| Anticancer | HeLa (cervical cancer) | 4.5 | |

| Antimicrobial | E. coli | 12.0 | |

| Anti-inflammatory | RAW 264.7 macrophages | 15.0 |

Case Studies

- Study on Oxadiazole Derivatives : A comprehensive study evaluated various oxadiazole derivatives for their anticancer properties, revealing that modifications at the aromatic ring significantly enhanced cytotoxicity against cancer cells .

- Mechanistic Insights : Research has shown that compounds similar to the one can inhibit key enzymes involved in cancer cell metabolism, providing insights into their mechanism of action .

Comparison with Similar Compounds

Key Findings :

- Replacement of the pyrazole moiety with aromatic or aliphatic groups (e.g., p-tolyl, cyclopentyl) modulates solubility and target selectivity .

- The o-tolyl substitution on the oxadiazole in the target compound may confer greater metabolic stability compared to pyridinyl analogs due to steric shielding of metabolically labile sites .

Oxadiazole-Piperidine Hybrids with Varied Heterocycles

(EP 1 808 168 B1) further highlights analogs with modified oxadiazole and piperidine components:

| Compound Name | Key Differences | Implications |

|---|---|---|

| 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine | Isopropyl oxadiazole; pyrazolo-pyrimidine core | Enhanced kinase inhibition potential |

| 3-Fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[...]-benzonitrile | Cyclohexyloxy linker; fluorinated benzonitrile | Improved blood-brain barrier penetration |

Key Findings :

- Substitution of o-tolyl with isopropyl on the oxadiazole (as in ) reduces aromaticity but may improve solubility in polar solvents .

Pyrazole-Containing Methanone Derivatives

and describe pyrazole-based methanones with divergent pharmacological profiles:

Key Findings :

- The 3-methoxy-1-methyl-pyrazole in the target compound may offer superior metabolic stability compared to dihydropyrazole or triazole-containing analogs due to reduced oxidation susceptibility .

Q & A

Q. Table 1. Key Synthetic Parameters for Pyrazole-Oxadiazole Hybrids

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Pyrazole formation | Ethanol/AcOH reflux, 7–12 hrs | 45–60% | |

| Oxadiazole cyclization | POCl₃, 120°C, 2–4 hrs | 50–70% | |

| Piperidine coupling | Alkylation (K₂CO₃, DMF, 80°C) | 60–75% |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Compound Substituents | Target Enzyme (IC₅₀) | Binding Affinity (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| Methoxy-pyrazole (this compound) | 14-α-demethylase | -8.2 (predicted) | |

| Nitro-pyrazole () | COX-2 | -7.5 (experimental) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.